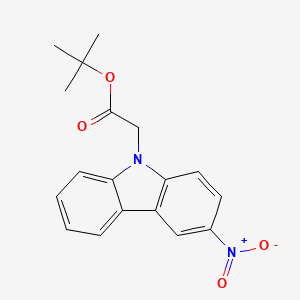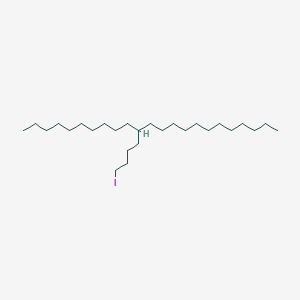
4-benzhydryloxy-1-methylpiperidine,8-chloro-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piprinhydrinate is a compound composed of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline is an antihistamine, while 8-chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine . Piprinhydrinate is primarily used for its antihistaminic properties and is often found in medications aimed at relieving symptoms of allergies and motion sickness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piprinhydrinate involves the combination of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline can be synthesized by reacting 1-methyl-4-hydroxypiperidine with benzhydryl chloride under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The product is then purified through recrystallization.
8-chlorotheophylline is synthesized by chlorinating theophylline, a process that involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the theophylline molecule.
Industrial Production Methods
Industrial production of piprinhydrinate follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the final product .
化学反応の分析
Types of Reactions
Piprinhydrinate undergoes several types of chemical reactions, including:
Oxidation: Piprinhydrinate can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of piprinhydrinate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Piprinhydrinate can undergo nucleophilic substitution reactions, particularly at the chlorine atom in the 8-chlorotheophylline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Piprinhydrinate has a wide range of applications in scientific research, including:
作用機序
Piprinhydrinate exerts its effects through the combined actions of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and thereby reducing symptoms such as itching, swelling, and redness . 8-chlorotheophylline, on the other hand, acts as a central nervous system stimulant, counteracting the sedative effects of diphenylpyraline and helping to maintain alertness .
類似化合物との比較
Similar Compounds
Diphenhydramine: Another antihistamine that is often combined with 8-chlorotheophylline to form dimenhydrinate, used for motion sickness.
Chlorpheniramine: A first-generation antihistamine with similar antihistaminic properties but without the stimulant component.
Hydroxyzine: An antihistamine with additional anxiolytic properties, used for treating anxiety and tension.
Uniqueness
Piprinhydrinate is unique in its combination of an antihistamine and a stimulant, providing both relief from allergic symptoms and counteracting drowsiness. This dual action makes it particularly useful in situations where alertness is required, such as during travel .
特性
分子式 |
C30H35ClN5O9+ |
|---|---|
分子量 |
645.1 g/mol |
IUPAC名 |
4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H23NO.C7H6ClN4O2.C4H6O6/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;5-1(3(7)8)2(6)4(9)10/h2-11,18-19H,12-15H2,1H3;1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q;+1; |
InChIキー |
NWHJCAJXWQLVOM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Cl.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


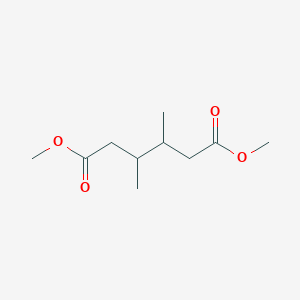
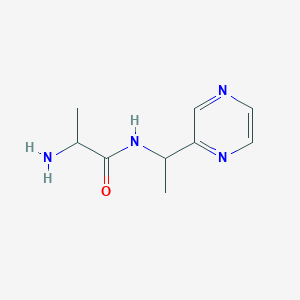
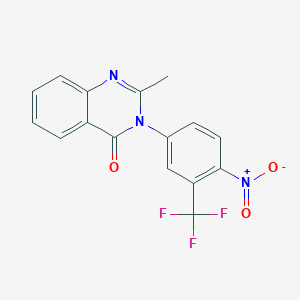
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)

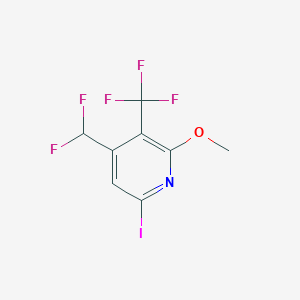

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
